5-(Methylsulfonyl)pentan-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H15NO2S |
|---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
5-methylsulfonylpentan-2-amine |
InChI |
InChI=1S/C6H15NO2S/c1-6(7)4-3-5-10(2,8)9/h6H,3-5,7H2,1-2H3 |
InChI Key |
MNPKTAQAZVNPOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCS(=O)(=O)C)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methylsulfonyl Pentan 2 Amine
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 5-(Methylsulfonyl)pentan-2-amine, two primary retrosynthetic disconnections are most logical.
The first and most common disconnection is at the carbon-nitrogen (C-N) bond of the amine. This is a functional group interchange (FGI) approach that leads back to a ketone precursor, 5-(methylsulfonyl)pentan-2-one. This ketone can then be converted to the target amine via reductive amination. This is a powerful and widely used method for amine synthesis. amazonaws.comlibretexts.org
A second strategic disconnection can be made further back in the synthesis, within the carbon skeleton of the pentane (B18724) backbone. For instance, a C-C bond disconnection adjacent to the sulfone group suggests an alkylation strategy. This would involve a methyl sulfone synthon and a four-carbon fragment containing a suitable electrophile.
These two key disconnections form the basis for the primary synthetic strategies discussed below.
Approaches for the Construction of the Pentane Backbone
The assembly of the five-carbon chain bearing the methylsulfonyl group is a critical phase in the synthesis. This can be achieved through various C-C bond-forming reactions.
Alkylation Strategies
Alkylation reactions provide a direct method for constructing the carbon framework. acsgcipr.org A common approach involves using a strong base, such as Lithium Diisopropylamide (LDA), to deprotonate the α-carbon of a ketone, forming an enolate which then acts as a nucleophile. youtube.com Alternatively, sulfones can be synthesized via the S-alkylation of sulfinates, which can be generated from various sulfur-containing precursors. organic-chemistry.org
One potential pathway begins with the alkylation of a methyl sulfone anion with a suitable four-carbon electrophile. For example, reacting methylsulfonylmethane with a strong base to form the corresponding anion, followed by reaction with a compound like 1-bromo-3-chloropropane, could build the carbon chain. Subsequent modifications would then be necessary to introduce the amine functionality at the correct position.
A more controlled approach might involve the alkylation of a malonic ester derivative. This classic method allows for the extension of a carbon chain by two atoms at a time, followed by decarboxylation. This strategy offers versatility in introducing other functional groups.
Carbonyl Reductive Amination Pathways
A highly convergent strategy involves the synthesis of a key intermediate, 5-(methylsulfonyl)pentan-2-one. This ketone contains the complete carbon backbone and the sulfone group. The synthesis of this keto-sulfone can be accomplished through methods like the oxidation of a corresponding secondary alcohol or via the acylation of an organometallic reagent with a derivative of a sulfonyl-containing carboxylic acid. Once this key intermediate is obtained, the path to the final product is streamlined via the introduction of the amine group. researchgate.net
Introduction of the Amine Functional Group
The final step in the proposed syntheses involves the installation of the primary amine at the C2 position of the pentane chain. Reductive amination of a ketone precursor and the reduction of a nitrile are two of the most effective and widely employed methods for this transformation.
Reductive Amination Protocols
Reductive amination is a cornerstone of amine synthesis, directly converting a ketone into an amine. libretexts.org The reaction proceeds in two stages: the formation of an imine intermediate via the reaction of the ketone (5-(methylsulfonyl)pentan-2-one) with an amine source (like ammonia (B1221849) or ammonium (B1175870) formate), followed by the reduction of the imine to the desired amine. libretexts.orgorganic-chemistry.org
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly mild and selective. libretexts.orgorganic-chemistry.org Catalytic hydrogenation can also be used. organic-chemistry.org More recent methods have utilized transition metal catalysts, such as iridium complexes, for the direct reductive amination of ketones using ammonium formate (B1220265) or ammonium salts as both the nitrogen and hydrogen source. nih.gov
| Reagent/Catalyst System | Nitrogen Source | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia/Ammonium Chloride | Methanol, pH control often needed | Mild, selective for imines over ketones | libretexts.org |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonia/Ammonium Acetate | 1,2-Dichloroethane (DCE) or THF | Mild, does not require pH control, tolerates many functional groups | organic-chemistry.org |
| H₂/Metal Catalyst (e.g., Pd/C, Raney Ni) | Ammonia | Elevated pressure and temperature | Economical for large-scale synthesis | organic-chemistry.org |
| Cp*Ir Complexes | Ammonium Formate | Transfer hydrogenation conditions | Direct, one-pot reaction with high efficiency | nih.gov |
Nitrile Reduction Methods
An alternative route involves the synthesis of a nitrile precursor, 4-methyl-4-(methylsulfonyl)butanenitrile. The reduction of this nitrile provides a direct pathway to the primary amine, this compound. wikipedia.org
The reduction of nitriles is a fundamental transformation in organic synthesis. libretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.orglibretexts.org Catalytic hydrogenation over catalysts such as Raney nickel or palladium is another common and industrially scalable method. wikipedia.orglibretexts.org
A significant challenge in this specific synthesis is the potential for the reduction of the sulfone group. Reagents like LiAlH₄ can, under certain conditions, reduce sulfones to sulfides. google.com Therefore, selecting a reducing agent that chemoselectively reduces the nitrile while leaving the sulfone intact is crucial. A patent describes a process for the selective reduction of a cyano-substituted sulfone to the corresponding amine using borane (B79455) complexes or catalytic hydrogenation under controlled conditions, demonstrating that this selectivity is achievable. google.com
| Reagent/Catalyst System | Typical Conditions | Selectivity Considerations | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvent (e.g., diethyl ether, THF), followed by aqueous workup | Highly effective but may also reduce the sulfone group | libretexts.orggoogle.com |
| Catalytic Hydrogenation (H₂/Raney Ni, Pd/C, PtO₂) | Elevated hydrogen pressure, various solvents (e.g., ethanol, ammonia) | Generally good selectivity, but conditions must be optimized to avoid sulfone reduction | wikipedia.orglibretexts.org |
| Borane (BH₃) or Borane Complexes | THF solvent | Can offer high selectivity for the nitrile group over the sulfone group | google.com |
| Sodium Borohydride (NaBH₄) with CoCl₂ | Alcoholic solvent | Generally does not reduce nitriles alone, requires a catalyst | wikipedia.org |
Gabriel Synthesis and Analogues
The Gabriel synthesis is a cornerstone method for the preparation of primary amines, transforming primary alkyl halides into the desired amine via a phthalimide (B116566) intermediate. wikipedia.orglibretexts.org The process begins with the deprotonation of phthalimide, often by a base like potassium hydroxide, to form a potent nucleophile. chemistrysteps.commasterorganicchemistry.com This phthalimide anion then displaces a halide from a primary alkyl halide in an SN2 reaction. chemistrysteps.com The final step involves the liberation of the primary amine from the N-alkylated phthalimide, typically through hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis. wikipedia.orgchemistrysteps.com
A significant advantage of the Gabriel synthesis is that it prevents the overalkylation that often plagues direct amination of alkyl halides with ammonia, which can lead to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. masterorganicchemistry.com The phthalimide nitrogen, being flanked by two electron-withdrawing carbonyl groups, is rendered non-nucleophilic after the initial alkylation, thus stopping the reaction cleanly at the mono-alkylation stage. masterorganicchemistry.com
However, the traditional Gabriel synthesis is generally limited to the synthesis of primary amines from primary alkyl halides. Its application to the synthesis of secondary amines like this compound, or the use of secondary alkyl halides, is problematic as the SN2 reaction with sterically hindered secondary halides is often inefficient and prone to competing elimination reactions. wikipedia.org
To overcome these limitations, analogues and modifications of the Gabriel synthesis have been developed. These methods may use alternative reagents to phthalimide that are more readily cleaved or that allow for the synthesis of a broader range of amines, including secondary amines. wikipedia.org For instance, some procedures utilize sulfonamides or other imido-containing nucleophiles that can be alkylated and subsequently deprotected under milder conditions. wikipedia.org
Table 1: Comparison of Gabriel Synthesis and its Analogues
| Feature | Traditional Gabriel Synthesis | Gabriel Analogues |
|---|---|---|
| Nitrogen Source | Potassium Phthalimide | Di-tert-butyl-iminodicarboxylate, Sodium salt of saccharin |
| Substrate Scope | Primarily methyl and primary alkyl halides | Can be extended to secondary alkyl halides (with varying success) |
| Product | Primary amines | Primary or secondary amines |
| Cleavage Conditions | Harsh (acidic hydrolysis) or use of hydrazine (B178648) | Often milder hydrolysis conditions |
Transition Metal-Catalyzed Asymmetric Hydrogenation of Imine Precursors
A highly efficient and modern approach to synthesizing chiral amines is the asymmetric hydrogenation of prochiral imines, catalyzed by transition metal complexes. This method is a powerful tool for establishing the stereocenter found in this compound with high enantioselectivity. The general strategy involves the condensation of a ketone precursor, in this case, 5-(methylsulfonyl)pentan-2-one, with an amine source like ammonia to form the corresponding ketimine. This imine is then hydrogenated using a chiral catalyst.
Recent advancements have highlighted the use of earth-abundant metals, such as manganese, as effective catalysts for this transformation, providing a sustainable alternative to traditional noble metals like iridium, rhodium, and ruthenium. nih.gov These catalysts typically consist of a metal center and a chiral ligand, which creates a chiral environment around the metal. This chiral pocket dictates the facial selectivity of hydrogen addition to the C=N double bond of the imine, leading to the preferential formation of one enantiomer of the amine product. nih.gov
The success of the reaction hinges on the catalyst's ability to differentiate between the two substituents on the imine carbon. Even for substrates with minimally different alkyl groups (e.g., methyl vs. a longer alkyl chain), high levels of enantioselectivity can be achieved through the modular assembly of the catalyst and cooperative non-covalent interactions between the catalyst and the substrate. nih.gov
Table 2: Illustrative Catalytic Systems for Asymmetric Imine Hydrogenation
| Metal | Ligand Type | Substrate Type | Key Feature |
|---|---|---|---|
| Manganese | Chiral Pincer Ligands | Dialkyl Ketimines | Earth-abundant metal, high turnover numbers, differentiates minimally different alkyl groups. nih.gov |
| Iridium | Chiral Phosphine-Oxazoline | Aryl-Alkyl Ketimines | High efficiency and enantioselectivity for a broad range of substrates. |
| Rhodium | Chiral Diphosphines (e.g., BINAP) | N-Aryl Ketimines | Well-established catalysts, often requiring high pressures of hydrogen. |
| Ruthenium | Chiral Diamine-Diphosphine | Aromatic and Aliphatic Ketimines | Operates under mild conditions, known for high activity. |
Formation and Introduction of the Methylsulfonyl Moiety
The methylsulfonyl group is a key functional moiety in the target compound, and its introduction can be achieved at various stages of the synthesis through several reliable methods.
Oxidation of Thioether Precursors to Sulfones
One of the most common and direct methods for forming a sulfone is the oxidation of a corresponding thioether (sulfide). acsgcipr.org For the synthesis of this compound, this would involve the oxidation of a 5-(methylthio)pentan-2-amine precursor, where the amine group would likely be protected to prevent its oxidation.
A variety of oxidizing agents can accomplish this transformation. Hydrogen peroxide (H₂O₂) is a favored oxidant due to its low cost and the fact that its only byproduct is water, aligning with the principles of green chemistry. researchgate.netgoogle.com The reaction can be controlled to yield either the sulfoxide (B87167) or the sulfone. Complete oxidation to the sulfone is typically achieved by using a stoichiometric excess of the oxidant (usually >2 equivalents) and sometimes requires a catalyst. researchgate.netorganic-chemistry.org
Catalytic systems have been developed to enhance the efficiency and selectivity of this oxidation. These include heterogeneous catalysts like titanosilicate zeolites (e.g., Ti-MWW) which can facilitate the reaction under solvent-free conditions. researchgate.net Metal catalysts, such as those based on tantalum or niobium carbide, can also provide high yields and selectivity for either the sulfoxide or the sulfone, depending on the metal used. organic-chemistry.org Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (B1194676) (Oxone) are also highly effective for this oxidation. organic-chemistry.org
Sulfonylation Reactions
Sulfonylation reactions provide an alternative route to introduce the methylsulfonyl group. These reactions involve the formation of a bond to a sulfonyl center. While often used to create sulfonamides from amines or sulfonate esters from alcohols, these principles can be adapted to form the C-SO₂ bond of the sulfone itself. chem-station.comorganic-chemistry.org
One conceptual approach involves the reaction of an organometallic reagent derived from the pentane backbone with sulfur dioxide, followed by alkylation of the resulting sulfinate salt with a methylating agent. More practically, the methylsulfonyl group can be introduced by reacting a suitable nucleophile with a reagent already containing the methylsulfonyl moiety. For example, a reaction between an anion at the 5-position of a pentane derivative and a reagent like methanesulfonyl fluoride (B91410) could, in principle, form the desired C-S bond.
Furthermore, reactions involving methanesulfonamide (B31651) anions have been used in aza-Michael reactions to generate more complex structures containing a methylsulfonyl group attached to nitrogen, which can then undergo further transformations. nih.gov While not a direct C-sulfonylation, these strategies highlight the versatility of sulfonyl-containing reagents in constructing molecular frameworks. nih.govresearchgate.net
Stereoselective Synthesis of Enantiopure this compound
Achieving an enantiomerically pure final product requires a stereoselective synthetic strategy. Beyond the asymmetric hydrogenation previously discussed, chiral auxiliary-based methods offer a powerful and reliable alternative.
Chiral Auxiliary Approaches
Chiral auxiliary-based synthesis is a classic and effective strategy for controlling stereochemistry. This method involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent reaction to occur diastereoselectively, creating a new stereocenter with a specific configuration relative to the auxiliary's own chirality. Finally, the auxiliary is cleaved to reveal the enantiomerically enriched product.
A prominent example applicable to amine synthesis is the use of N-tert-butanesulfinamide, developed by Ellman. walisongo.ac.id In this approach, 5-(methylsulfonyl)pentan-2-one would be condensed with a chiral N-tert-butanesulfinamide (either the (R) or (S) enantiomer) to form a chiral N-tert-butanesulfinyl imine. The sulfinyl group then directs the diastereoselective addition of a nucleophile (e.g., a hydride from a reducing agent) to the imine C=N bond. The steric bulk and electronic properties of the auxiliary shield one face of the imine, leading to the preferential formation of one diastereomer of the resulting amine. The sulfinyl auxiliary can then be removed under mild acidic conditions to yield the free chiral amine. walisongo.ac.id
Other well-known auxiliaries, such as those derived from pseudoephedrine or Evans oxazolidinones, are widely used for the asymmetric alkylation of enolates to create chiral centers. nih.govharvard.edu For instance, a chiral amide could be formed between a chiral auxiliary like pseudoephenamine and a carboxylic acid. harvard.edu Deprotonation followed by diastereoselective alkylation at the α-position and subsequent transformation of the carboxyl group into an amine (e.g., via a Curtius rearrangement) represents a potential, albeit lengthy, route to the target chiral amine.
Table 3: Common Chiral Auxiliaries and Their Application in Asymmetric Synthesis
| Chiral Auxiliary | Typical Reaction | Diastereoselectivity | Cleavage Method |
|---|---|---|---|
| N-tert-Butanesulfinamide | Addition to N-sulfinyl imines | Generally high (often >90:10 dr) | Mild acid (e.g., HCl) |
| Pseudoephedrine/Pseudoephenamine | Alkylation of amide enolates | High (often >95:5 dr) | Acid/base hydrolysis or reduction |
| Evans Oxazolidinones | Alkylation of imide enolates | Excellent (often >99:1 dr) | Hydrolysis, reduction, or transamidation |
Enzymatic Biotransformations
Enzymatic biotransformations provide a green and highly selective alternative to chemical catalysis for the synthesis of chiral amines. These reactions are carried out under mild conditions and often exhibit exceptional enantio- and regioselectivity. mdpi.com
Detailed Research Findings:
Amine Transaminases (ATAs):
Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a prochiral ketone acceptor. mdpi.comfrontiersin.org This biocatalytic approach is a powerful method for producing chiral amines with high enantiomeric excess. frontiersin.orgnih.gov The reaction is reversible, and to drive the equilibrium towards the product amine, an excess of a suitable amino donor, such as isopropylamine (B41738) or L-alanine, is often used. frontiersin.org A key challenge in the application of ATAs can be their limited substrate scope, particularly for sterically demanding ketones. nih.govrsc.org However, protein engineering and directed evolution have been successfully employed to overcome these limitations, generating ATA variants with enhanced activity and selectivity towards bulky substrates. nih.govrsc.org The synthesis of this compound via this method would involve the stereoselective amination of 5-(methylsulfonyl)pentan-2-one using an appropriate ATA.
Reductive Aminases (RedAms):
Reductive aminases (RedAms) represent another class of enzymes capable of catalyzing the asymmetric synthesis of amines. rsc.orgnih.gov These NADPH-dependent enzymes catalyze the reductive amination of ketones using ammonia as the amine source. rsc.org Fungal reductive aminases have been identified that exhibit a superior ability to utilize ammonia, making them particularly attractive for the synthesis of primary amines. rsc.orgnih.gov These enzymes have demonstrated high conversions and excellent enantiomeric excess for a range of aliphatic ketones. nih.gov Furthermore, some RedAms show good thermal stability, which is advantageous for industrial applications. rsc.org
The table below provides an overview of the key features of enzymatic methods for chiral amine synthesis.
| Enzyme Class | Cofactor | Amine Donor | Key Advantages |
| Amine Transaminase (ATA) | Pyridoxal-5'-phosphate (PLP) | Isopropylamine, L-Alanine | High enantioselectivity, mild reaction conditions. nih.gov |
| Reductive Aminase (RedAm) | NAD(P)H | Ammonia | Direct use of ammonia, high conversion. rsc.org |
This table summarizes general characteristics of these enzyme classes based on published research.
Chemical Reactivity and Transformations of 5 Methylsulfonyl Pentan 2 Amine
Reactions Involving the Amine Group
The lone pair of electrons on the nitrogen atom of the primary amine group in 5-(methylsulfonyl)pentan-2-amine makes it a potent nucleophile and a weak base. This reactivity allows it to readily participate in a range of common organic transformations.
Acylation and Sulfonylation
Acylation: this compound is expected to react readily with acylating agents such as acid chlorides and acid anhydrides to form the corresponding amides. libretexts.org This reaction, often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct, is a straightforward and high-yielding transformation. libretexts.org The resulting N-acylated product would feature a stable amide linkage.
Sulfonylation: In a similar fashion, the amine can react with sulfonyl chlorides to yield sulfonamides. libretexts.org A common reagent for this transformation is p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. researchgate.net The resulting sulfonamide is a stable compound where the nitrogen atom is bonded to a sulfonyl group. This reaction is the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. libretexts.org
Table 1: Predicted Acylation and Sulfonylation Reactions
| Reactant | Reagent | Product | General Conditions |
| This compound | Acetyl chloride | N-(5-(Methylsulfonyl)pentan-2-yl)acetamide | Base (e.g., pyridine), room temperature |
| This compound | Acetic anhydride | N-(5-(Methylsulfonyl)pentan-2-yl)acetamide | Base (e.g., pyridine), room temperature |
| This compound | p-Toluenesulfonyl chloride | N-(5-(Methylsulfonyl)pentan-2-yl)-4-methylbenzenesulfonamide | Base (e.g., NaOH or pyridine) |
Alkylation and Quaternization
Alkylation: The nucleophilic nitrogen of this compound can attack alkyl halides in a nucleophilic substitution reaction. wikipedia.org However, the direct alkylation of primary amines with alkyl halides is often difficult to control and can lead to a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium (B1175870) salt, because the resulting secondary amine is often more nucleophilic than the starting primary amine. libretexts.org To achieve selective mono-alkylation, reductive amination is a more effective method. libretexts.org
Quaternization: Exhaustive alkylation of the amine group with an excess of an alkylating agent, such as methyl iodide, will lead to the formation of a quaternary ammonium salt. libretexts.org In this reaction, the nitrogen atom becomes bonded to four alkyl groups, resulting in a permanent positive charge on the nitrogen. The reaction proceeds through the stepwise alkylation of the primary amine to a secondary, then a tertiary amine, and finally to the quaternary ammonium salt. libretexts.org
Table 2: Predicted Alkylation and Quaternization Reactions
| Reactant | Reagent | Product | General Conditions |
| This compound | Methyl iodide (excess) | (5-(Methylsulfonyl)pentan-2-yl)trimethylammonium iodide | Heat |
| This compound | Benzyl bromide | Mixture of N-benzyl, N,N-dibenzyl, and quaternary ammonium salts | Heat |
Diazotization Reactions
As a primary aliphatic amine, this compound will react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form an unstable aliphatic diazonium salt. libretexts.orgjove.com Unlike their relatively stable aromatic counterparts, aliphatic diazonium salts readily decompose, losing nitrogen gas (N₂) to form a highly reactive carbocation. jove.comorganic-chemistry.org This carbocation can then undergo a variety of subsequent reactions, including substitution with the solvent (e.g., water to form an alcohol), elimination to form an alkene, and rearrangement, leading to a mixture of products. jove.com Therefore, the diazotization of this compound is not generally a synthetically useful transformation for producing a single, well-defined product. jove.com
Condensation Reactions
The primary amine functionality of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (also known as Schiff bases). wikipedia.orgyoutube.comyoutube.com This reaction is typically catalyzed by a weak acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. pressbooks.pub The reaction is reversible and can be driven to completion by removing the water that is formed. wikipedia.org
Table 3: Predicted Condensation Reaction
| Reactant | Reagent | Product | General Conditions |
| This compound | Acetone | N-(5-(Methylsulfonyl)pentan-2-yl)propan-2-imine | Weak acid catalyst (e.g., acetic acid), removal of water |
| This compound | Benzaldehyde | N-(5-(Methylsulfonyl)pentan-2-yl)-1-phenylmethanimine | Weak acid catalyst (e.g., acetic acid), removal of water |
Reactions Involving the Sulfonyl Group
Stability and Reactivity of the Sulfone Linkage
The methyl sulfonyl group (–SO₂CH₃) in this compound is characterized by its high stability and general lack of reactivity. wikipedia.org The sulfur atom is in its highest oxidation state (+6), making it resistant to further oxidation. The sulfur-carbon and sulfur-oxygen bonds are strong, and the sulfone group is a poor leaving group. researchgate.net As a result, the sulfone linkage is inert to many common reagents and reaction conditions that would typically affect other functional groups. wikipedia.org
While generally unreactive, the sulfonyl group can participate in reactions under specific and often harsh conditions. For instance, reductive desulfonylation can be achieved using powerful reducing agents like lithium aluminum hydride, though this is not always a general reaction for all sulfones. wikipedia.org In certain molecular contexts, such as in α,β-unsaturated systems or when activated by adjacent functional groups, the sulfonyl group can act as a leaving group in substitution or elimination reactions. acs.orgnih.gov However, in a simple aliphatic chain as in this compound, the sulfonyl group is expected to be highly stable and not participate in the typical reactions of the amine group. Studies on the oxidation stability of sulfone-based electrolytes have also highlighted the general robustness of the sulfone functional group. osti.gov
Potential for Nucleophilic Displacement
The primary amine group in this compound can, in principle, be a target for nucleophilic displacement reactions, although this is not a typical reaction for a free amine. More commonly, the amine is first converted into a better leaving group. For instance, diazotization of the primary amine with nitrous acid would form a diazonium salt. This intermediate is highly unstable for aliphatic amines and would readily decompose, losing nitrogen gas (N₂) to form a secondary carbocation at the C-2 position of the pentane (B18724) chain.
The table below illustrates potential products from the nucleophilic displacement of the diazotized amine in the presence of different nucleophiles.
| Nucleophile (Solvent) | Potential Product(s) | Reaction Pathway Consideration |
| H₂O (Water) | 5-(Methylsulfonyl)pentan-2-ol | SN1-like, potential for some elimination |
| CH₃OH (Methanol) | 2-Methoxy-5-(methylsulfonyl)pentane | Solvolysis |
| Cl⁻ (from HCl) | 2-Chloro-5-(methylsulfonyl)pentane | SN1/SN2 competition |
| Acetic Acid | 5-(Methylsulfonyl)pentan-2-yl acetate | May proceed with inversion of configuration via a tight ion-molecule pair psu.edu |
It is important to note that without specific experimental studies on this compound, these outcomes are based on established principles of amine chemistry.
Reactions Involving the Alkane Chain
The selective functionalization of C-H bonds in aliphatic chains is a significant area of modern organic synthesis, offering a direct route to modify molecular scaffolds. nih.govresearchgate.net For this compound, the alkane chain presents several C-H bonds that could theoretically be targeted for functionalization. The presence of the sulfonyl group can influence the reactivity of adjacent C-H bonds.
Transition metal-catalyzed C-H activation is a powerful strategy for introducing new functional groups. acs.orgacs.org For instance, palladium, rhodium, or ruthenium catalysts have been employed for the directed C-H functionalization of various organic molecules. acs.org In the context of this compound, the amine or the sulfonyl group could potentially act as a directing group, guiding the catalyst to a specific C-H bond. However, the flexibility of the pentane chain might lead to a mixture of products.
Another approach involves radical-based C-H functionalization. Sulfonyl groups can be involved in radical reactions, and strategies exist for the late-stage functionalization of molecules containing sulfonamides via sulfonyl radical intermediates. nih.gov While this compound is a sulfone, not a sulfonamide, the general principles of radical-mediated C-H abstraction could be applicable. The relative reactivity of the C-H bonds would depend on their position along the chain, with tertiary C-H bonds (if present) being the most reactive, followed by secondary, and then primary.
The table below outlines a theoretical consideration of the reactivity of different C-H bonds in the pentane chain towards a hypothetical radical abstraction.
| Carbon Position | Type of C-H Bond | Relative Reactivity (Theoretical) | Potential for Functionalization |
| C-1 | Primary (in methyl of sulfonyl) | Low | Less likely to be the primary site of functionalization |
| C-3 | Secondary | Moderate | A potential site for functionalization |
| C-4 | Secondary | Moderate | Influenced by proximity to the sulfonyl group |
| C-5 | Secondary | High | Activated by the adjacent electron-withdrawing sulfonyl group |
These considerations are theoretical and would require experimental validation to determine the actual site selectivity and efficiency of any C-H functionalization reaction on this molecule.
Spectroscopic and Mechanistic Studies of Chemical Reactions
Detailed mechanistic studies of reactions involving this compound have not been reported in the literature. However, the progress of any reaction it undergoes could be monitored using standard spectroscopic techniques. Mechanistic insights can often be gleaned from kinetic studies and the identification of intermediates. nih.govresearchgate.netkoreascience.kr
For example, in a reaction involving the amine group, such as an N-alkylation or acylation, the disappearance of the N-H protons and the appearance of new signals in the ¹H NMR spectrum would be indicative of the reaction's progress. Similarly, changes in the stretching frequencies of the N-H bonds in the IR spectrum would provide evidence of the transformation.
Mechanistic studies on the addition of amines to activated double bonds have utilized techniques like UV-Vis spectroscopy to follow the formation of enamine products and have employed kinetic analysis to propose stepwise mechanisms. koreascience.kr Similar approaches could be applied to reactions of this compound.
Computational chemistry, specifically Density Functional Theory (DFT) calculations, has become a powerful tool for elucidating reaction mechanisms, predicting the stability of intermediates and transition states, and understanding the reactivity of molecules. mdpi.com Such studies could provide valuable insights into the reaction pathways of this compound.
The following table summarizes the expected spectroscopic features of the starting material, which would be crucial for monitoring any chemical transformation.
| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Frequency Range |
| ¹H NMR | -CH(NH₂)CH₃ | ~2.5-3.0 ppm (methine), ~1.0-1.2 ppm (methyl doublet) |
| -CH₂SO₂CH₃ | ~2.9-3.2 ppm (methylene adjacent to SO₂) | |
| -SO₂CH₃ | ~2.8-3.0 ppm (singlet) | |
| -NH₂ | Broad singlet, variable chemical shift (~1.5-3.5 ppm) | |
| ¹³C NMR | C-2 (bearing NH₂) | ~45-55 ppm |
| C-5 (adjacent to SO₂) | ~50-60 ppm | |
| C-1 (in methyl of amine) | ~20-25 ppm | |
| -SO₂CH₃ | ~40-45 ppm | |
| IR Spectroscopy | N-H stretch (primary amine) | Two bands in the range 3300-3500 cm⁻¹ |
| S=O stretch (sulfone) | Strong bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ |
These expected values are based on typical ranges for similar functional groups and would be the foundation for any spectroscopic and mechanistic investigation of the reactivity of this compound.
Derivatization Strategies and Analogue Synthesis
Amide Derivatives for Diverse Chemical Applications
The primary amine of 5-(Methylsulfonyl)pentan-2-amine provides a reactive site for the synthesis of a wide array of amide derivatives. Amide bond formation is one of the most fundamental and frequently used reactions in medicinal and materials chemistry. nih.gov These derivatization strategies typically involve the reaction of the amine with an activated carboxylic acid derivative.
Two principal routes for creating these amide derivatives are:
Reaction with Acyl Halides: A common and efficient method for amide synthesis is the reaction between an amine and an acyl chloride, often referred to as the Schotten-Baumann reaction. fishersci.it This reaction proceeds rapidly, typically at room temperature in an aprotic solvent, and often includes a base like pyridine (B92270) or a tertiary amine to neutralize the hydrogen chloride byproduct. fishersci.itchemguide.co.uk The primary amine of this compound can react with various acyl chlorides to yield N-substituted amides. chemguide.co.uk
Coupling with Carboxylic Acids: Direct reaction of a carboxylic acid with an amine is often inefficient due to a competing acid-base reaction. fishersci.it To overcome this, coupling reagents are employed to "activate" the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A vast number of these reagents have been developed, particularly from research in peptide synthesis. fishersci.it Widely used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Boron-based reagents, such as B(OCH₂CF₃)₃, have also proven effective for direct amidation under mild conditions. acs.org
These methods allow for the introduction of a diverse range of functionalities into the parent molecule, enabling the exploration of new chemical space for various applications.
Table 1: Representative Reagents for Amide Synthesis
| Reaction Type | Activating/Coupling Reagent | Base (if applicable) | Typical Solvent |
|---|---|---|---|
| Acylation | Acyl Chlorides (e.g., Acetyl chloride, Benzoyl chloride) | Pyridine, Triethylamine (B128534) | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Coupling | EDC/HOBt | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF), Acetonitrile |
| Coupling | DCC/DMAP | N/A | Dichloromethane (DCM) |
| Coupling | HATU | DIPEA | Dimethylformamide (DMF) |
| Coupling | B(OCH₂CF₃)₃ | N/A | Acetonitrile (MeCN) |
This table presents common, representative reagents and conditions for the synthesis of amides from primary amines. nih.govacs.orghud.ac.uk
Sulfonamide Analogues and Their Synthetic Routes
The sulfonamide functional group is a key component in many pharmaceutical agents and is considered a valuable bioisostere of the amide bond. princeton.eduacs.org The synthesis of sulfonamide analogues of this compound can be readily achieved by reacting its primary amine group with a sulfonyl chloride. rsc.org This reaction is the most common method for preparing sulfonamides and is analogous to the Schotten-Baumann synthesis of amides. rsc.org
The general synthetic route involves the reaction of the amine with an aryl or alkyl sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction. organic-chemistry.org A wide variety of sulfonyl chlorides can be used, allowing for the synthesis of a large library of sulfonamide derivatives.
Recent advancements have provided alternative, one-pot methods that bypass the need for pre-formed sulfonyl chlorides. For instance, sulfonamides can be synthesized directly from thiols through oxidative coupling with amines. rsc.orgnih.gov Other innovative methods include the coupling of carboxylic acids and amines to generate sulfonamides, leveraging copper catalysis to convert the acid into a sulfonyl chloride intermediate in situ. princeton.eduacs.org Another approach uses amine-derived sulfonate salts, which react with cyanuric chloride to form sulfonamides under mild conditions. organic-chemistry.org
Table 2: Common Sulfonylating Agents for Sulfonamide Synthesis
| Reagent Class | Specific Example | Notes |
|---|---|---|
| Arylsulfonyl Chlorides | p-Toluenesulfonyl chloride (Ts-Cl) | Widely used, commercially available. |
| Arylsulfonyl Chlorides | Benzenesulfonyl chloride | Common reagent for creating simple aryl sulfonamides. |
| Alkylsulfonyl Chlorides | Methanesulfonyl chloride (Ms-Cl) | Used to introduce a small alkylsulfonyl group. |
| Heterocyclic Sulfonyl Chlorides | Thiophene-2-sulfonyl chloride | Introduces a heterocyclic moiety. |
This table lists common sulfonylating agents used to convert primary amines into sulfonamides. organic-chemistry.orgcbijournal.com
Heterocyclic Ring Incorporations Involving the Amine or Sulfonyl Group
The amine and sulfonyl functionalities of this compound can both participate in reactions to form heterocyclic structures, which are core components of many biologically active molecules and functional materials.
Involvement of the Amine Group: The primary amine is a key nucleophile in several classic cyclization reactions.
Paal-Knorr Pyrrole Synthesis: This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound to form a substituted pyrrole. organic-chemistry.orgalfa-chemistry.comwikipedia.org The reaction is typically acid-catalyzed and proceeds by the amine attacking the two carbonyl groups to form a ring, which then dehydrates. alfa-chemistry.comrgmcet.edu.in
Pyrimidine Synthesis: Pyrimidines can be synthesized through the cyclization of β-dicarbonyl compounds with compounds containing an N-C-N fragment, such as amidines. wikipedia.org The primary amine of this compound could potentially be incorporated into a suitable precursor to participate in such cyclizations. biochemden.comorganic-chemistry.orgmdpi.com
Pictet-Spengler Reaction: While this reaction traditionally involves a β-arylethylamine, its principles of condensing an amine with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular cyclization, can be adapted. numberanalytics.comwikipedia.org If the alkyl chain of this compound were appended to a suitable nucleophilic aromatic system (like an indole), the amine could drive the formation of a new heterocyclic ring. wikipedia.org
Involvement of the Sulfonyl Group: The methylsulfonyl group can also be a building block for heterocycles. Research has demonstrated the synthesis of 4-amino-5-(methylsulfonyl)pyrimidines through the reaction of precursors like 2-methylsulfonyl-3-ethoxyacrylonitrile with amidines. beilstein-journals.orgnih.gov This indicates that the sulfonyl group can be positioned on a heterocyclic core, suggesting synthetic strategies where a suitably functionalized derivative of this compound could be used to construct sulfonyl-substituted heterocycles. nih.gov
Conjugation Chemistry for Advanced Materials and Probes
The primary amine of this compound serves as a powerful chemical handle for conjugation, allowing the molecule to be tethered to surfaces, polymers, or reporter molecules for the development of advanced materials and chemical probes.
Surface Functionalization: Amines are widely used to functionalize surfaces to alter their chemical and physical properties. researchgate.netnih.gov For example, amine groups can be covalently attached to materials like collagen-based biomaterials or graphene to create functional coatings. acs.orgnih.gov The amine group on this compound could be used to immobilize it onto a substrate, potentially imparting the specific properties of the sulfonyl group to the material's surface. This aminolysis technique is used to introduce free amine groups onto polyester (B1180765) surfaces, which can then be used for further immobilization of biomacromolecules. nih.gov
Attachment of Probes: The amine group provides a reactive site for attaching fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. This is a common strategy in chemical biology to create probes for studying biological systems. The reaction conditions are often mild, preserving the integrity of both the parent molecule and the attached probe.
Polymer and Material Conjugation: The amine can react with functional groups on polymers, such as those with epoxy or acyl chloride functionalities, to form stable covalent linkages. This allows for the incorporation of the this compound moiety into larger macromolecular structures, creating new materials with potentially unique properties derived from the sulfonyl group. For example, amine-rich coatings based on dopamine (B1211576) polymerization can be created by simple dip-coating, offering a method to deposit a high density of amine groups for further conjugation. rsc.org
Computational and Theoretical Studies
Conformational Analysis and Molecular Dynamics Simulations
For 5-(Methylsulfonyl)pentan-2-amine, a key focus of conformational analysis would be the dihedral angles along the carbon backbone and around the sulfonyl group. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated, revealing the lowest energy (most stable) conformations.
MD simulations would place the molecule in a simulated environment, such as a solvent, and calculate the forces between all atoms to model their motion. This can reveal how the molecule behaves in solution, including its folding and unfolding dynamics and the stability of intramolecular hydrogen bonds. nih.gov
Table 1: Hypothetical Low-Energy Conformers of this compound This table presents a hypothetical set of results from a conformational analysis, illustrating the types of data that would be generated.
| Conformer | Dihedral Angle (C1-C2-C3-C4) (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 | -65.2 | 0.00 | 45.2 |
| 2 | 178.5 | 0.85 | 25.1 |
| 3 | 58.9 | 1.20 | 15.7 |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. nih.gov These calculations can determine the distribution of electrons, which is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties.
For this compound, DFT calculations can be used to determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO gap is an indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive.
Furthermore, an electrostatic potential (ESP) map can be generated to visualize the electron density around the molecule. This map highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting how the molecule will interact with other chemical species. The amine group would be expected to be a region of high electron density, while the sulfonyl group would be electron-withdrawing.
Table 2: Calculated Electronic Properties of this compound This table shows representative data that would be obtained from quantum chemical calculations.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -8.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 9.7 eV |
| Dipole Moment | 3.5 D |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. By mapping out the energy landscape of a reaction, researchers can identify the most likely pathway, including transition states and intermediates. This is crucial for optimizing reaction conditions and understanding the formation of byproducts.
For this compound, computational methods could be used to investigate its synthesis. For example, the reaction pathway for the amination of a precursor ketone could be modeled to understand the stereoselectivity of the reaction. Similarly, the potential degradation pathways of the molecule could be studied to assess its stability under various conditions. These studies involve calculating the energy of the reactants, products, and all intervening species along the reaction coordinate. epstem.net
Prediction of Spectroscopic Properties (e.g., Vibrational, NMR)
A significant application of quantum chemical calculations is the prediction of spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govepstem.net These predictions can aid in the identification and characterization of the compound, especially when experimental data is ambiguous or unavailable.
By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The positions and intensities of the peaks in this spectrum correspond to the various vibrational modes of the molecule, such as the stretching and bending of chemical bonds. For this compound, characteristic peaks for the N-H, C-H, and S=O bonds would be predicted.
Similarly, NMR chemical shifts can be calculated and compared to experimental data to confirm the structure of the molecule. The calculated chemical shifts for the different carbon and hydrogen atoms in this compound would be unique, providing a fingerprint for the molecule.
Table 3: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound
| Spectroscopic Feature | Predicted Value | Hypothetical Experimental Value |
|---|---|---|
| IR: N-H Stretch (cm-1) | 3350 | 3345 |
| IR: S=O Asymmetric Stretch (cm-1) | 1320 | 1315 |
| 13C NMR: C2 (ppm) | 49.5 | 50.1 |
| 1H NMR: H2 (ppm) | 3.10 | 3.15 |
In Silico Design of Novel Analogues and Derivatives
The computational data gathered on this compound can serve as a foundation for the in silico design of new molecules with tailored properties. dntb.gov.uanih.govresearchgate.net By making systematic modifications to the parent structure and computationally evaluating the effects of these changes, researchers can prioritize which new compounds to synthesize and test. researchgate.net
For example, if the goal is to increase the polarity of the molecule, different polar groups could be substituted at various positions on the pentyl chain. The impact of these substitutions on properties such as solubility and dipole moment could then be calculated. Alternatively, if the aim is to design a molecule that fits into a specific biological target, the shape and electronic properties of this compound can be modified to improve its complementarity with the target's binding site. nih.gov
Ligand-Based and Structure-Based Design Principles
The design of novel analogues of this compound can be approached through two main computational strategies: ligand-based design and structure-based design. ethernet.edu.etnih.gov
Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on a set of molecules with known activity to build a pharmacophore model. This model represents the essential structural features required for activity. New molecules can then be designed to fit this pharmacophore.
Structure-based design , on the other hand, is utilized when the 3D structure of the target protein is available. nih.gov In this approach, the binding site of the target is analyzed, and molecules are designed to fit snugly within it, forming favorable interactions such as hydrogen bonds and hydrophobic contacts. Molecular docking is a key technique in structure-based design, where potential ligands are computationally placed in the binding site to predict their binding affinity and orientation.
Analytical Characterization Methodologies
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation of 5-(Methylsulfonyl)pentan-2-amine from complex mixtures, and for the assessment of its purity. The choice of technique depends on the specific analytical goal, such as routine purity analysis or the critical separation of its stereoisomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Given the amine functional group, which can exhibit poor peak shape on standard silica-based columns, reversed-phase HPLC with specific mobile phase additives or specialized columns is often employed.
A typical HPLC method for the analysis of aliphatic amines may involve pre-column derivatization to introduce a chromophore, enhancing UV detection and improving chromatographic behavior. However, direct analysis is also possible using modern column technologies.
Table 1: Representative HPLC Conditions for the Analysis of Short-Chain Alkyl Amines
| Parameter | Condition |
| Column | Polymer-based reversed-phase (e.g., ODP2 HP series) or C18 |
| Mobile Phase | Acetonitrile/Water gradient or isocratic, potentially with ion-pair reagents or pH modifiers (e.g., alkaline conditions) |
| Detector | UV (after derivatization), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient to 40 °C |
This table presents generalized conditions for the analysis of short-chain alkyl amines and would require optimization for this compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Primary aliphatic amines like this compound can be challenging to analyze by GC due to their polarity, which can lead to peak tailing and adsorption on the column. To overcome these issues, derivatization or the use of specialized columns is common practice. nih.gov
Derivatization to a less polar and more volatile derivative, for instance, by acylation or silylation, can significantly improve the chromatographic performance. Alternatively, the use of base-deactivated columns or columns with polar stationary phases is a viable approach for the direct analysis of aliphatic amines. nih.gov
Table 2: Typical GC Conditions for the Analysis of Aliphatic Amines
| Parameter | Condition |
| Column | Fused silica (B1680970) capillary column with a polar stationary phase (e.g., wax-type) or a base-deactivated non-polar phase |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient, e.g., starting at 50 °C and ramping to 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
This table outlines general GC conditions for aliphatic amine analysis and would need to be adapted and optimized for this compound.
Chiral Chromatography for Enantiomeric Purity
Since this compound possesses a chiral center at the second carbon atom, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical, as they may exhibit different pharmacological and toxicological profiles. Chiral chromatography is the most effective technique for this purpose.
The separation can be achieved either by direct or indirect methods. The indirect method involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. The direct method, which is often preferred, utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amines.
Table 3: General Approaches for Chiral Separation of Amines by HPLC
| Method | Description | Typical Stationary Phase | Typical Mobile Phase |
| Direct | Uses a chiral stationary phase to directly separate enantiomers. | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | n-Hexane/Alcohol mixtures |
| Indirect | Derivatization with a chiral agent to form diastereomers, followed by separation on an achiral column. | Standard C18 or silica | Acetonitrile/Water or n-Hexane/Ethyl Acetate |
This table provides a general overview of chiral separation strategies for amines. The specific conditions would need to be developed and validated for this compound.
Spectroscopic Identification Techniques
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed molecular structure of a compound. ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (on sulfonyl) | ~2.9 | Singlet |
| CH₂ (adjacent to sulfonyl) | ~3.1 | Triplet |
| CH (amine) | ~3.0 | Sextet |
| CH₂ (internal) | ~1.6 - 1.8 | Multiplet |
| CH₂ (internal) | ~1.4 - 1.6 | Multiplet |
| CH₃ (on amine carbon) | ~1.2 | Doublet |
| NH₂ | Variable | Broad Singlet |
Disclaimer: These are predicted chemical shifts and may vary from experimental values.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C (adjacent to sulfonyl) | ~55 |
| C (amine) | ~48 |
| C (methyl on sulfonyl) | ~42 |
| C (internal) | ~35 |
| C (internal) | ~22 |
| C (methyl on amine carbon) | ~20 |
Disclaimer: These are predicted chemical shifts and may vary from experimental values.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
For this compound, electron ionization (EI) would likely lead to fragmentation through alpha-cleavage adjacent to the nitrogen atom and cleavage of the carbon-sulfur bond. The molecular ion peak may be observed, although it can be weak for aliphatic amines.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Identity | Fragmentation Pathway |
| 165 | [M]⁺ (Molecular Ion) | - |
| 150 | [M - CH₃]⁺ | Loss of a methyl group |
| 86 | [C₅H₁₂N]⁺ | Cleavage of the C-S bond |
| 79 | [CH₃SO₂]⁺ | Cleavage of the C-S bond |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage at the amine |
Disclaimer: These are predicted fragmentation patterns and the relative intensities would depend on the ionization conditions.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. mext.go.jp IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser, which also provides information about molecular vibrations. bbk.ac.uk
For this compound, the key functional groups are the primary amine (-NH₂), the sulfonyl group (-SO₂-), and the alkane backbone. The expected vibrational modes for these groups can be predicted.
Key Predicted Vibrational Frequencies:
N-H Vibrations: As a primary amine, this compound is expected to show two distinct N-H stretching bands in the IR spectrum, typically in the range of 3400-3250 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the NH₂ group. An N-H bending (scissoring) vibration is anticipated around 1650-1580 cm⁻¹. computabio.com
S=O Vibrations: The sulfonyl group is characterized by strong, distinct stretching vibrations. Two bands are expected: an asymmetric stretching vibration (νₐₛ(SO₂)) typically found in the 1350-1300 cm⁻¹ region, and a symmetric stretching vibration (νₛ(SO₂)) in the 1160-1120 cm⁻¹ range. wikipedia.orgnih.gov These are usually strong absorptions in the IR spectrum and produce prominent peaks in the Raman spectrum. researchgate.net
C-H Vibrations: The aliphatic pentane (B18724) chain will give rise to C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and C-H bending vibrations in the 1470-1365 cm⁻¹ region. computabio.commlatom.com
C-S and C-N Vibrations: The C-S stretching vibration is generally weaker and appears in the 800-600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range.
The table below summarizes the predicted characteristic IR and Raman peaks for this compound based on established group frequencies and data from related alkyl sulfone and amine compounds.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected IR Intensity | Expected Raman Intensity |
| ~3350 | Asymmetric N-H Stretch | Primary Amine (-NH₂) | Medium | Weak |
| ~3280 | Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium | Weak |
| ~2960-2850 | C-H Stretch | Alkyl (CH, CH₂, CH₃) | Strong | Strong |
| ~1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium-Variable | Weak |
| ~1465 | C-H Bend (Scissoring) | Methylene (-CH₂-) | Medium | Medium |
| ~1375 | C-H Bend (Symmetric) | Methyl (-CH₃) | Medium | Medium |
| ~1320 | Asymmetric S=O Stretch | Sulfonyl (-SO₂-) | Strong | Medium |
| ~1140 | Symmetric S=O Stretch | Sulfonyl (-SO₂-) | Strong | Strong |
| ~1150-1050 | C-N Stretch | Aliphatic Amine | Medium-Weak | Weak |
| ~750 | C-S Stretch | Sulfone | Medium | Medium |
Role in Chemical Synthesis and Materials Science
Utility as a Chiral Building Block in Asymmetric Synthesis
As a molecule with a stereocenter at the C2 position, 5-(Methylsulfonyl)pentan-2-amine exists as a pair of enantiomers. This inherent chirality is a critical feature that allows it to be used as a chiral building block in asymmetric synthesis, a field focused on the selective production of one enantiomer of a target molecule.
The primary method for obtaining the enantiomerically pure forms of this compound is through chiral resolution. wikipedia.org This process involves separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components. libretexts.org A common strategy is to react the racemic amine with an enantiomerically pure chiral acid, known as a chiral resolving agent. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts. libretexts.org
Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and boiling points. libretexts.org This difference allows for their separation using standard laboratory techniques such as fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the chiral resolving agent is removed, yielding the pure (R) and (S) enantiomers of this compound.
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Chemical Class |
|---|---|
| (+)-Tartaric Acid | Chiral Carboxylic Acid |
| (-)-Malic Acid | Chiral Carboxylic Acid |
| (-)-Mandelic Acid | Chiral Carboxylic Acid |
| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid |
Once resolved, the enantiopure amine can serve as a chiral auxiliary. In this role, it is temporarily incorporated into a non-chiral molecule to influence the stereochemical outcome of a subsequent reaction. The fixed stereochemistry of the amine directs the formation of a new chiral center in the target molecule with high selectivity. The presence of the sulfonyl group can further enhance this stereochemical control through non-covalent interactions that rigidify the transition state of the reaction. uoa.gr This approach is crucial for the synthesis of complex molecules where specific stereoisomers are required. nih.gov
Precursor for Advanced Organic Intermediates
The dual functionality of this compound makes it a versatile precursor for a wide range of more complex organic intermediates. The nucleophilic primary amine and the stable, electron-withdrawing sulfonyl group can undergo a variety of chemical transformations independently or in concert.
The amino group can readily react to form amides, imines, sulfonamides, and other nitrogen-containing functional groups. These reactions are fundamental in building molecular complexity. For instance, the reaction with acyl chlorides or anhydrides produces amides, while condensation with aldehydes or ketones yields Schiff bases (imines).
The methylsulfonyl group is generally stable under many reaction conditions, making it a reliable functional handle that can be carried through multiple synthetic steps. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor can influence the reactivity of the rest of the molecule. This group is a key feature in various heterocyclic compounds, and this compound can serve as a starting material for synthesizing substituted pyrimidines, purines, or other ring systems that are scaffolds for medicinally relevant compounds. researchgate.netcas.org
Table 2: Potential Reactions and Resulting Intermediate Classes
| Reactant | Functional Group Targeted | Resulting Intermediate Class |
|---|---|---|
| Acyl Chloride | Amine | N-Acyl Amide |
| Aldehyde/Ketone | Amine | Schiff Base (Imine) |
| Alkyl Halide | Amine | Secondary/Tertiary Amine |
| Isocyanate | Amine | Urea Derivative |
| Dicarbonyl Compound | Amine | Heterocycle (e.g., Pyrrole) |
Applications in Ligand Design for Catalysis
In the field of catalysis, ligands are organic molecules that bind to a central metal atom to form a coordination complex, which then acts as the catalyst. The structure and electronic properties of the ligand are critical for controlling the activity and selectivity of the catalyst.
The primary amine in this compound provides a direct coordination site for metal ions. Furthermore, it can be readily converted into more complex coordinating groups. A common strategy involves the formation of a Schiff base by reacting the amine with an aldehyde that contains another donor atom (like a hydroxyl or pyridyl group). nih.gov The resulting Schiff base ligand can then bind to metal ions such as copper, zinc, or palladium, creating stable complexes. nih.gov
The methylsulfonyl group, while not typically a primary binding site for hard metal ions, plays a crucial role by modulating the electronic environment of the ligand. Its electron-withdrawing properties can influence the electron density on the coordinating atoms, thereby fine-tuning the catalytic activity of the metal center. Chiral versions of these ligands, derived from enantiopure this compound, are particularly valuable for asymmetric catalysis, where the goal is to produce a chiral product with high enantiomeric excess. researchgate.net
Table 3: Potential Catalytic Applications of Derived Ligands
| Metal Ion | Ligand Type | Potential Catalytic Reaction |
|---|---|---|
| Palladium(II) | Schiff Base, Phosphine-Amine | Cross-Coupling Reactions (e.g., Suzuki, Heck) |
| Copper(II) | Schiff Base | Oxidation, Lewis Acid Catalysis |
| Rhodium(I) | Chiral Diamine Derivative | Asymmetric Hydrogenation |
| Zinc(II) | Schiff Base | Ring-Opening Polymerization |
Integration into Polymer and Supramolecular Structures (Conceptual)
The unique structure of this compound makes it an interesting candidate monomer for the conceptual design of advanced polymers and supramolecular materials. bldpharm.com
Polymer Structures: The amine functionality allows the molecule to be incorporated into polymer chains through step-growth polymerization, for example, by reacting with dicarboxylic acids to form polyamides or with diisocyanates to form polyureas. The pendant chain containing the methylsulfonyl group would act as a functional side group, imparting specific properties to the resulting polymer. Research on related monomers, such as 5-methylsulfonylcyclooctene, has shown that sulfonyl-containing polymers can be successfully synthesized via methods like ring-opening metathesis polymerization (ROMP). researchgate.net Such polymers could exhibit enhanced thermal stability, specific solubility profiles, and a high refractive index.
Supramolecular Structures: Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The amine and sulfonyl groups in this compound are ideal for directing self-assembly through hydrogen bonding. The amine group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. researchgate.net This could conceptually lead to the formation of well-ordered, one-, two-, or three-dimensional networks. For example, in a crystalline state or a concentrated solution, molecules could align to form tapes or sheets held together by a predictable pattern of hydrogen bonds, a phenomenon observed in similar aminium salt structures. researchgate.net
Table 4: Conceptual Polymer and Supramolecular Structures
| Assembly Type | Key Functional Groups Involved | Driving Interaction(s) | Potential Properties |
|---|---|---|---|
| Polyamide | Amine, Carboxylic Acid (co-monomer) | Covalent (Amide Bond) | Thermal stability, specific adhesion |
| Polyurea | Amine, Isocyanate (co-monomer) | Covalent (Urea Linkage) | High strength, elasticity |
| Supramolecular Sheet | Amine, Sulfonyl | Intermolecular Hydrogen Bonding | Ordered thin films, selective binding |
| Helical Assembly | Chiral Amine, Sulfonyl | Chirality, Hydrogen Bonding | Chiroptical materials |
Biochemical Interactions and Environmental Pathways Non Clinical/non Toxicological
General Metabolic Fate in Biological Systems
The metabolism of 5-(methylsulfonyl)pentan-2-amine in biological systems has not been specifically documented. However, its metabolic fate can be predicted based on the known biotransformations of alkylamines and sulfones. The primary amine group is susceptible to several major enzymatic pathways. nih.gov In contrast, the methylsulfonyl group is generally more chemically inert but can undergo specific metabolic reactions. wikipedia.orgwikipedia.org
Key metabolic transformations likely include:
N-Acetylation: The primary amine group can be acetylated by N-acetyltransferases (NATs), a common pathway for many amine-containing compounds. For instance, the metabolism of 2-aminoindane involves acetylation, a reaction catalyzed by the NAT2 isoform. nih.gov
Oxidative Deamination: Monoamine oxidases (MAOs) or other amine oxidases can catalyze the oxidative deamination of the primary amine, converting it into a ketone. This would yield 5-(methylsulfonyl)pentan-2-one.
Hydroxylation: Cytochrome P450 (CYP450) enzymes may hydroxylate the alkyl chain at various positions.
Sulfone Metabolism: The sulfone group itself is a product of in vivo oxidation of corresponding sulfides and sulfoxides. nih.govnih.govnih.gov While generally stable, the sulfone moiety can be a target for further, albeit slower, metabolic processes. The naturally occurring compound methylsulfonylmethane (MSM or dimethyl sulfone) is a metabolite of dimethyl sulfoxide (B87167) (DMSO) and is found in human plasma, indicating that the methyl sulfone group is part of endogenous metabolic pathways. wikipedia.orgfengchengroup.comnih.gov
Table 1: Predicted Metabolic Pathways for this compound
| Pathway | Functional Group Targeted | Key Enzymes Involved (Examples) | Potential Metabolite(s) |
|---|---|---|---|
| N-Acetylation | Primary Amine | N-Acetyltransferases (NATs) | N-acetyl-5-(methylsulfonyl)pentan-2-amine |
| Oxidative Deamination | Primary Amine | Monoamine Oxidases (MAOs) | 5-(methylsulfonyl)pentan-2-one |
| Hydroxylation | Alkyl Chain | Cytochrome P450 (CYP450) | Hydroxylated derivatives |
| Sulfone Metabolism | Methylsulfonyl Group | (Various) | Generally stable, potential for further oxidation |
Role as a Structural Motif in Endogenous or Exogenous Metabolites
Structural motifs are recurring chemical substructures within molecules. The aminopentane and methylsulfonyl groups present in this compound are found in various natural and synthetic compounds.
Methylsulfonyl Motif: The sulfone group is a key feature in a number of biologically active compounds. researchgate.net Notably, methylsulfonylmethane (MSM) is a naturally occurring organosulfur compound found in many foods and is a human metabolite. wikipedia.orgcollagensei.com The sulfone functional group is also present in a variety of natural products isolated from marine microorganisms. nih.gov In medicinal chemistry, the sulfone group is incorporated into drug candidates to modulate properties like lipophilicity and metabolic stability. wikipedia.orgacs.orgresearchgate.net For example, the anti-parasitic drug fenbendazole (B1672488) is metabolized in the body to form fenbendazole sulfone. iiarjournals.org
Alkylamine Motif: The simple alkylamine structure is a fundamental building block for a vast array of biologically active molecules, including neurotransmitters, hormones, and alkaloids. The aminopentane skeleton, specifically, can be found in various synthetic compounds designed for pharmacological activity. Organic synthesis methods frequently utilize alkylamines as key intermediates for constructing more complex molecules. organic-chemistry.org
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of sulfones is a cornerstone of modern organic chemistry, with applications in pharmaceuticals, agrochemicals, and materials. nih.gov Traditional methods for creating the sulfone group often involve the oxidation of corresponding sulfides or the alkylation of sulfinate salts. thieme-connect.com Future research into the synthesis of 5-(Methylsulfonyl)pentan-2-amine will likely focus on developing more sustainable and efficient pathways.
Promising areas of exploration include:
Catalytic C-H Functionalization: Directly converting a C-H bond into a C-S or C-N bond is a primary goal of modern synthesis. thieme-connect.com Research could target the selective methylsulfonylation of an appropriate pentylamine precursor, bypassing the need for pre-functionalized starting materials and reducing waste.
Photo- and Electrochemical Synthesis: These emerging technologies offer green alternatives to traditional methods by using light or electricity to drive reactions, often under mild conditions. nih.gov Future work could develop a photoinduced, iron-catalyzed synthesis or an electrochemical approach to construct the alkyl sulfone skeleton of the target molecule. organic-chemistry.orgrsc.orgacs.org
Multicomponent Reactions: Designing a process where three or more reactants combine in a single step to form this compound would significantly improve efficiency. acs.orgnih.gov Such an approach would maximize atom economy and align with the principles of green chemistry.
A comparison of a hypothetical traditional route versus a novel sustainable route is presented below.
| Metric | Traditional Route (e.g., Alkylation/Oxidation) | Novel Route (e.g., Multicomponent Reaction) |
| Number of Steps | Multiple (e.g., 3-4 steps) | Single Step |
| Atom Economy | Lower | Higher |
| Solvent/Reagent Use | Often uses stoichiometric, hazardous reagents | Catalytic, potentially using greener solvents |
| Energy Input | May require harsh heating conditions | Mild conditions (e.g., room temperature) |
Development of Advanced Derivatization Strategies
The two functional groups of this compound offer distinct handles for chemical modification, allowing for the creation of a library of derivatives with tailored properties. Future research will focus on selective and efficient derivatization of both the amine and sulfone moieties.
Amine Group Derivatization: The primary amine is a versatile functional group that can be readily modified.
Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides can produce a wide range of amides and sulfonamides, respectively. These derivatives are common motifs in biologically active molecules.
Analytical Derivatization: For analytical purposes, especially in chromatography, the amine can be tagged with chromophoric or fluorophoric reagents like phenyl isothiocyanate (PITC) or 9-fluorenylmethyl chloroformate (FMOC-Cl) to enhance detection. rsc.orgnih.gov Research could optimize these derivatization procedures for trace analysis. researchgate.net
Reductive Amination: The amine can be used to modify other molecules, such as carbonyl-containing polymers or surfaces, through reductive amination.
Sulfone Group Influence: While the sulfone group itself is relatively inert, its strong electron-withdrawing nature activates adjacent protons, potentially enabling a range of derivatization reactions at the alpha-carbon position.
| Derivatizing Reagent Class | Target Functional Group | Resulting Functional Group | Potential Application |
| Acyl Halides / Anhydrides | Primary Amine | Amide | Synthesis of new chemical entities |
| Sulfonyl Chlorides | Primary Amine | Sulfonamide | Medicinal chemistry scaffolds |
| Phenyl Isothiocyanate (PITC) | Primary Amine | Phenylthiourea | HPLC-UV analysis rsc.org |
| Aldehydes/Ketones (with reducing agent) | Primary Amine | Secondary/Tertiary Amine | Functional material modification |
In-depth Mechanistic Understanding of Key Reactions
A thorough understanding of the mechanisms governing the synthesis and reactions of this compound is crucial for process optimization and the discovery of new reactivity. Future research should employ detailed mechanistic studies to elucidate these pathways. For instance, investigating the photoinduced synthesis of related sulfones has revealed the formation of an electron-donor-acceptor (EDA) complex that triggers C-S bond cleavage, a pathway that could be relevant for novel syntheses of this molecule. acs.orgacs.org
Key areas for mechanistic investigation include:
Stereochemistry: For reactions involving the chiral center at the 2-position, understanding the mechanism is key to controlling the stereochemical outcome.
Byproduct Formation: Identifying the pathways that lead to impurities can help in designing reaction conditions that minimize their formation.
Role of Catalysts: In catalyzed reactions, detailed studies can clarify the structure of the active catalyst and the nature of intermediates in the catalytic cycle. researchgate.net Techniques such as isotope labeling, kinetic analysis, and in-situ spectroscopy will be invaluable in these efforts.
Application of Advanced Computational Techniques for Property Prediction and Design
Computational chemistry is a powerful tool for predicting molecular properties and guiding experimental design, reducing the need for extensive trial-and-error synthesis. jstar-research.com For this compound, computational methods can provide significant insights.
Property Prediction: Density Functional Theory (DFT) can be used to calculate fundamental properties like charge distribution, pKa, and spectroscopic signatures (NMR, IR). researchgate.netnih.gov This data can help predict the molecule's behavior in different chemical environments.
Conformational Analysis: Understanding the stable three-dimensional shapes (conformers) of the molecule is essential for predicting its interactions with other molecules or materials.
Interaction Modeling: Molecular dynamics (MD) simulations and molecular docking can model how this compound might interact with biological targets or the surfaces of materials. This is particularly relevant for designing new functional polymers or pharmacologically active agents.
| Computational Method | Predicted Property / Application | Relevance to this compound |
| Density Functional Theory (DFT) | Electronic properties, pKa, reaction energies jstar-research.com | Predicts reactivity at amine vs. other sites; guides synthesis design. |
| Molecular Dynamics (MD) | Conformational preferences, solvent interactions | Understands its behavior in solution or within a polymer matrix. |
| Molecular Docking | Binding affinity and mode to a target protein | Screens for potential biological activity. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on structure | Designs derivatives with enhanced properties. |
Discovery of Undiscovered Chemical Reactivity
The bifunctional nature of this compound, possessing both a nucleophile (amine) and a potent electron-withdrawing group (sulfone), suggests it could exhibit unique and undiscovered reactivity. Sulfones have been described as "chemical chameleons" due to their diverse reactivity profiles. nih.gov
Future research could explore:
Intramolecular Cyclization: Under specific conditions, the amine group could react intramolecularly, potentially leading to novel heterocyclic structures.
"Umpolung" Reactivity: While the amine is a nucleophile, derivatization could invert its reactivity, allowing it to act as an electrophilic center.
Multicomponent Reaction Scaffolds: The molecule could serve as a unique building block in complex, one-pot reactions, where both the amine and the sulfone-activated positions participate to rapidly build molecular complexity.
Organocatalysis: The chiral amine scaffold could be explored as a foundation for new organocatalysts, where the sulfone group modulates the electronic environment and steric bulk.
Investigation of Broader Chemical and Material Science Applications
Beyond its potential as a synthetic intermediate, this compound could find applications in materials science. Sulfone-containing polymers, such as poly(arylene ether sulfone)s, are known for their high strength, thermal stability, and resistance to corrosion. wikipedia.orgtandfonline.com
Potential research directions include:
Monomer for Novel Polymers: The molecule could be used as a monomer or co-monomer in polymerization reactions. The amine provides a reactive site for creating polyamide or polyurea chains, while the pendant methylsulfonyl group could impart desirable properties like increased glass transition temperature, improved thermal stability, or specific interactions. rsc.org
Surface Modification Agent: The amine group can be used to graft the molecule onto the surface of materials (e.g., silica (B1680970), metal oxides) to alter their surface properties. The sulfone group could enhance polarity, adhesion, or thermal resistance.
Stimuli-Responsive Materials: Dipole-dipole interactions between sulfone groups have been shown to drive the self-assembly of polymers and create materials that respond to external stimuli like the presence of salts. acs.org Incorporating this molecule into larger structures could lead to new "smart" materials.
Green Chemistry Principles in Synthesis and Processing
Applying the principles of green chemistry to the entire lifecycle of this compound is a critical future direction. nih.govblazingprojects.com This involves a holistic approach to minimize environmental impact and enhance sustainability. jddhs.compfizer.com
Key principles to be investigated include:
Waste Prevention: Designing syntheses that produce minimal byproducts. jddhs.com
Atom Economy: Maximizing the incorporation of all starting materials into the final product.
Less Hazardous Chemical Syntheses: Using and generating substances with little to no toxicity.
Designing Safer Chemicals: Modifying the molecule to reduce inherent hazards while maintaining function.
Safer Solvents and Auxiliaries: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or supercritical CO₂. jddhs.com
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure, potentially using catalysis or microwave irradiation.
Use of Renewable Feedstocks: Developing synthetic routes that start from bio-based materials.
Reduce Derivatives: Minimizing the use of protecting groups to avoid extra steps and waste.
Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents. pfizer.com
Design for Degradation: Designing the molecule and its derivatives to break down into benign substances after their use.
Real-time Analysis for Pollution Prevention: Implementing in-process monitoring to prevent the formation of hazardous byproducts.
Inherently Safer Chemistry for Accident Prevention: Choosing reagents and conditions that minimize the potential for chemical accidents.
Q & A
Q. What are the optimal synthetic routes for 5-(Methylsulfonyl)pentan-2-amine, and how can stereochemical purity be ensured?
The synthesis typically involves sulfonylation of a primary amine precursor (e.g., pentan-2-amine) using methanesulfonyl chloride in the presence of a base like triethylamine. To ensure stereochemical purity, chiral precursors or catalysts can be employed. For example, (S)-configured analogs are synthesized using enantiomerically pure starting materials and monitored via chiral HPLC . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR identify the methylsulfonyl group (δ ~3.0 ppm for S–CH) and amine protons (δ ~1.5–2.5 ppm).
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210–230 nm) ensures purity (>99%) and resolves stereoisomers .
- Mass Spectrometry (HRMS): Accurate mass analysis confirms molecular formula (e.g., CHNOS) .
Q. How does the methylsulfonyl group influence the compound’s chemical reactivity and stability?
The methylsulfonyl group is electron-withdrawing, enhancing the electrophilicity of adjacent carbons and stabilizing intermediates in substitution reactions. It also increases solubility in polar solvents (e.g., DMSO, water). Stability studies under varying pH and temperature conditions are critical, as the sulfonyl group may hydrolyze under strongly acidic/basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Contradictions often arise from differences in assay conditions (e.g., enzyme concentrations, buffer pH) or stereochemical variability. To address this:
- Conduct dose-response curves under standardized conditions.
- Validate target engagement using orthogonal assays (e.g., SPR for binding affinity, cellular activity assays).
- Compare enantiomers to isolate stereospecific effects .
Q. What strategies are effective for enhancing the compound’s enantiomeric excess (ee) in asymmetric synthesis?
- Chiral Auxiliaries: Use (R)- or (S)-configured precursors to direct stereochemistry during sulfonylation.
- Enzymatic Resolution: Lipases or esterases can selectively hydrolyze one enantiomer.
- Dynamic Kinetic Resolution (DKR): Combine asymmetric catalysts (e.g., Ru-based) with reversible reaction steps to achieve high ee .
Q. How does this compound interact with biological targets such as enzymes or receptors?
The methylsulfonyl group participates in hydrogen bonding with active-site residues (e.g., backbone amides in proteases), while the amine group may act as a nucleophile or coordinate metal ions. Molecular docking and mutagenesis studies can map binding interactions. For example, derivatives inhibit chikungunya virus proteases via covalent modification of catalytic cysteine residues .
Q. What computational methods are recommended for predicting the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD): Simulate membrane permeability (e.g., blood-brain barrier penetration).
- QSAR Models: Corrogate structural features (e.g., logP, polar surface area) with absorption/distribution parameters.
- Density Functional Theory (DFT): Calculate redox potentials to predict metabolic stability .
Q. How can researchers mitigate challenges in scaling up synthesis while maintaining yield and purity?
- Flow Chemistry: Continuous sulfonylation reduces side reactions and improves heat management.
- Design of Experiments (DoE): Optimize parameters (e.g., reagent stoichiometry, reaction time) statistically.
- In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. What degradation pathways are observed under accelerated stability testing, and how are degradation products characterized?
Common pathways include:
Q. How can the compound’s solubility be modulated for in vivo studies without altering bioactivity?
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo.
- Co-solvent Systems: Use cyclodextrins or PEG-based formulations to enhance aqueous solubility.
- Salt Formation: Hydrochloride salts improve crystallinity and stability .
Methodological Notes
- References: Prioritize data from PubChem and peer-reviewed journals (e.g., Chemical Science) over commercial sources.
- Data Contradictions: Cross-validate findings using multiple techniques (e.g., NMR + X-ray crystallography for structural confirmation) .
- Safety: Follow ECHA guidelines for handling amines and sulfonyl compounds, including PPE and fume hood use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
